![molecular formula C16H39N4Ta-3 B068984 (tert-Butylimino)tris(diethylamino)tantalum CAS No. 169896-41-7](/img/structure/B68984.png)
(tert-Butylimino)tris(diethylamino)tantalum
説明
“(tert-Butylimino)tris(diethylamino)tantalum” is a chemical compound with the linear formula (CH3)3CNTa(N(C2H5)2)3 . It is used as a precursor for the atomic layer deposition of tantalum oxide and tantalum nitride . It is also known for its applications in semiconductor fabrication, particularly in the formation of tantalum-based films.
Synthesis Analysis
This compound is utilized in the synthesis of tantalum nitride (TaN) films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) . It has been studied for its reaction with atomic hydrogen on SiO2 and organosilicate glass substrates, leading to stoichiometric TaN formation.Molecular Structure Analysis
The molecular structure of this compound plays a critical role in its effectiveness as a precursor for film deposition. Its structure allows for efficient and controlled deposition of thin films with desired properties.Chemical Reactions Analysis
“(tert-Butylimino)tris(diethylamino)tantalum” has been explored for its gas phase and surface reaction mechanism in the atomic layer deposition of TaCxNy films, highlighting its role in forming Ta–C and Ta–N bonds.Physical And Chemical Properties Analysis
“(tert-Butylimino)tris(diethylamino)tantalum” is a liquid with a density of 1.252 g/mL at 25 °C (lit.) . It has a molecular weight of 468.46 .科学的研究の応用
Atomic Layer Deposition (ALD) of Thin Films
This compound is utilized in the atomic layer deposition (ALD) process to create thin films of tantalum nitride (TaN). The ALD technique is known for its precision and ability to coat complex surfaces with uniform layers. Tantalum nitride films produced using this method are employed in microelectronics for their excellent conductive and barrier properties .
Advanced Metallization for Microelectronics
In the field of microelectronics, the compound serves as a precursor for metalorganic chemical vapor deposition (MOCVD). It is used to deposit tantalum nitride layers that act as barriers and adhesion layers in advanced metallization schemes. These layers are crucial for the development of reliable and high-performance electronic devices .
Semiconductor Fabrication
The compound’s role in semiconductor fabrication is significant. It is used to create diffusion barriers and conductive pathways in integrated circuits. The ability to form high-quality films at lower temperatures makes it a valuable material in the semiconductor industry, where thermal budgets are strictly controlled .
Chemical Vapor Deposition (CVD) of Tantalum Nitride
Tantalum tris(diethylamido)-tert-butylimide is a precursor in the CVD process for producing tantalum nitride films. These films are essential for their low resistivity and high thermal stability, making them suitable for use in various electronic applications, including as glue layers for tungsten metallization .
Research on Transition Metal Nitrides
The compound is also used in research exploring the properties and applications of transition metal nitrides. Its strong Ta-N double bond helps preserve the integrity of the tantalum nitride during the pyrolysis process, which is crucial for understanding the material’s behavior and potential uses .
Development of Conformal Coatings
Due to its properties, the compound is instrumental in developing conformal coatings over surfaces with complex topographies. This is particularly useful in creating protective layers that need to adhere to intricate patterns without compromising coverage quality .
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyliminotantalum;diethylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVVCYTHMBYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N4Ta-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum tris(diethylamido)-tert-butylimide | |
CAS RN |
169896-41-7 | |
Record name | Tantalum, tris(N-ethylethanaminato)[2-methyl-2-propanaminato(2-)]-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | t-Butylimino tris (diethylamino) tantalum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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